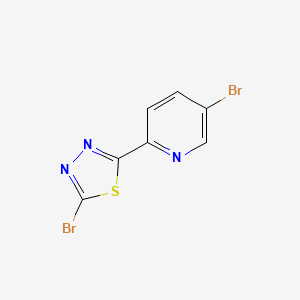
2-Bromo-5-(5-bromopyridin-2-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that contains both bromine and thiadiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine typically involves the bromination of 2-(1,3,4-thiadiazol-2-yl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and thiadiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and advanced materials .
Applications De Recherche Scientifique
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of organic semiconductors and photovoltaic materials due to its electron-withdrawing properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: Similar in structure but with different electronic properties and reactivity.
2-Amino-5-bromo-1,3,4-thiadiazole: Used as a key building block in the synthesis of biologically active compounds.
4-Bromobenzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Utilized in the synthesis of organic dyes and optoelectronic materials.
Uniqueness
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine stands out due to its dual bromine and thiadiazole functionalities, which confer unique reactivity and versatility in various chemical transformations. Its applications in both medicinal chemistry and materials science highlight its multifaceted nature and potential for further research and development.
Propriétés
Formule moléculaire |
C7H3Br2N3S |
|---|---|
Poids moléculaire |
320.99 g/mol |
Nom IUPAC |
2-bromo-5-(5-bromopyridin-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H3Br2N3S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H |
Clé InChI |
DMRFWTFQVQIZCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C2=NN=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)

![(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13914915.png)

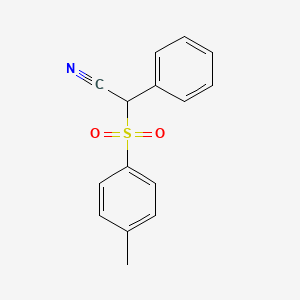
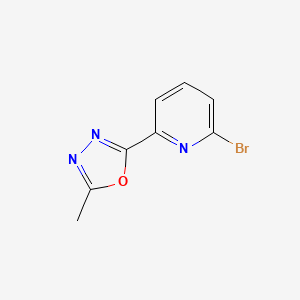
![tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride](/img/structure/B13914934.png)
![ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13914937.png)
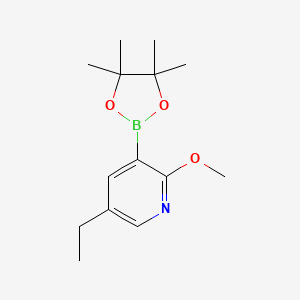
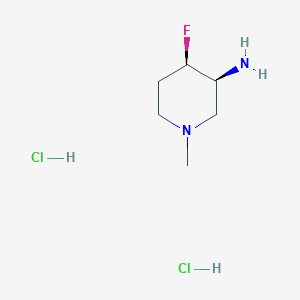
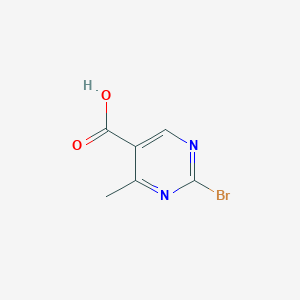
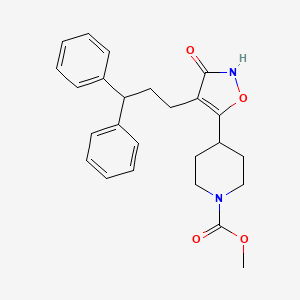
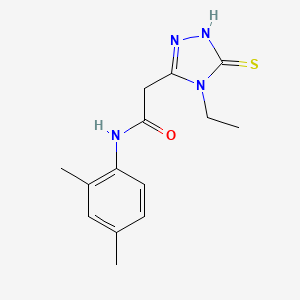
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13914970.png)
